Pyridine-4-sulfonic Acid: A Comprehensive Technical Guide
Pyridine-4-sulfonic Acid: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Pyridine-4-sulfonic acid, a key building block in organic synthesis and a compound of interest in medicinal chemistry. This document details its chemical and physical properties, provides an experimental protocol for its synthesis and purification, and outlines relevant analytical techniques.
Core Properties of Pyridine-4-sulfonic Acid
Pyridine-4-sulfonic acid, identified by the CAS Number 5402-20-0 , is a stable, solid organic compound.[1][2][3][4] Its key properties are summarized in the table below, providing a ready reference for researchers.
| Property | Value | Source |
| CAS Number | 5402-20-0 | [1][2][3][4] |
| Molecular Formula | C₅H₅NO₃S | [1][2][3][5] |
| Molecular Weight | 159.16 g/mol | [1][2][3][5] |
| Melting Point | 330°C (decomposes) | [5] |
| Appearance | White to off-white solid | [5] |
| Purity | ≥95-97% (typical) | [1] |
| InChI Key | PTWLOSARXIJRRJ-UHFFFAOYSA-N | [5][6] |
| Canonical SMILES | C1=CN=CC=C1S(=O)(=O)O | [7] |
| Storage Temperature | 2-8°C, under inert gas | [5] |
Synthesis and Purification
The synthesis of Pyridine-4-sulfonic acid can be achieved through various methods, with a common and well-documented approach involving the hydrolysis of N-(4-pyridyl)pyridinium chloride hydrochloride.[1] Alternative routes include the oxidation of 4-pyridinethiol.[1]
Experimental Protocol: Synthesis from N-(4-pyridyl)pyridinium chloride hydrochloride
This protocol is adapted from a peer-reviewed synthetic procedure.[1]
Materials:
-
N-(4-pyridyl)pyridinium chloride hydrochloride
-
Sodium hydroxide (NaOH)
-
Absolute ethanol
-
12N Hydrochloric acid (HCl)
-
70% Aqueous ethanol
Procedure:
-
Hydrolysis: The starting material, N-(4-pyridyl)pyridinium chloride hydrochloride, is subjected to hydrolysis using an aqueous solution of sodium hydroxide. This step cleaves the pyridinium ring, leading to the formation of the sodium salt of Pyridine-4-sulfonic acid.
-
Extraction and Isolation of the Sodium Salt: The crude sodium 4-pyridinesulfonate is continuously extracted with absolute ethanol for 24 hours using a Soxhlet apparatus. The ethanol is then distilled off to yield the crude sodium salt.[1]
-
Conversion to Free Acid: The crude sodium salt is dissolved in hot water. Concentrated hydrochloric acid (12N) is added, and the solution is cooled. The precipitated sodium chloride is filtered off.[1]
-
Final Crystallization: The filtrate is evaporated to dryness under reduced pressure. The resulting residue is crystallized from 70% aqueous ethanol to yield colorless crystals of Pyridine-4-sulfonic acid.[1]
Purification
The primary method of purification for Pyridine-4-sulfonic acid is recrystallization, as described in the final step of the synthesis protocol.[1] For the removal of inorganic salts and other ionic impurities, ion-exchange chromatography can be employed. A strongly acidic cation exchange resin can be used to purify aqueous solutions of sulfonate salts.[8]
Analytical Characterization
To ensure the identity and purity of synthesized Pyridine-4-sulfonic acid, a combination of analytical techniques is recommended.
| Analytical Technique | Expected Observations |
| High-Performance Liquid Chromatography (HPLC) | HPLC methods, particularly using mixed-mode columns, can be employed for the analysis of pyridine derivatives. A suitable method would allow for the separation of the product from starting materials and byproducts, with detection via UV spectroscopy (around 254 nm) or mass spectrometry.[9] |
| Gas Chromatography (GC) | For volatile derivatives of Pyridine-4-sulfonic acid, GC with a flame ionization detector (FID) can be utilized.[10] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the final product. |
| Mass Spectrometry (MS) | Mass spectrometry will confirm the molecular weight of the compound. |
Applications in Research and Development
Pyridine-4-sulfonic acid serves as a versatile organic synthetic reagent.[5] Its primary applications include:
-
Preparation of 4-dimethylaminopyridine (DMAP) and its derivatives: DMAP is a widely used hypernucleophilic acylation catalyst in organic synthesis.[5]
-
Development of Hydrogen Sensors: It is involved in the preparation of elements for hydrogen sensors.[5]
-
Scaffold in Medicinal Chemistry: The pyridine ring is a common motif in many biologically active molecules and pharmaceuticals.[11] While direct applications of Pyridine-4-sulfonic acid in drug development are not extensively documented, its structural features make it an interesting building block for the synthesis of novel compounds with potential therapeutic activity.
Signaling Pathways
Currently, there is no readily available scientific literature that describes a direct role for Pyridine-4-sulfonic acid in specific biological signaling pathways. Its relevance in a biological context is primarily as a structural component of larger, more complex molecules that may interact with biological targets.
Visualizations
Synthesis and Purification Workflow
The following diagram illustrates the key steps in the synthesis and purification of Pyridine-4-sulfonic acid.
Caption: Workflow for the synthesis and purification of Pyridine-4-sulfonic acid.
Logical Relationships of Pyridine-4-sulfonic Acid
This diagram outlines the key relationships and applications of Pyridine-4-sulfonic acid.
Caption: Key applications and relationships of Pyridine-4-sulfonic acid.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. synchem.de [synchem.de]
- 3. scbt.com [scbt.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. 4-Pyridinesulphonic acid | 5402-20-0 [chemicalbook.com]
- 6. Pyridine-4-sulphonic acid | 5402-20-0 [sigmaaldrich.com]
- 7. chemscene.com [chemscene.com]
- 8. US3496224A - Purification of sulfonic acids - Google Patents [patents.google.com]
- 9. helixchrom.com [helixchrom.com]
- 10. osha.gov [osha.gov]
- 11. sarchemlabs.com [sarchemlabs.com]
Atom numbering scheme for pyridine sulfonic acids.
